2-Iodo-1,3-dimethoxy-4-nitrobenzene is an organic compound classified as an aromatic nitro compound. It is characterized by the presence of iodine, methoxy groups, and a nitro group attached to a benzene ring. The compound has the molecular formula and a molecular weight of approximately 309.06 g/mol. Its structure features a benzene ring substituted with two methoxy groups at positions 1 and 3, a nitro group at position 4, and an iodine atom at position 2. This compound has applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
The synthesis of 2-Iodo-1,3-dimethoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. A common synthetic route includes the iodination of 1,3-dimethoxy-4-nitrobenzene using iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is generally performed in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .
The molecular structure of 2-Iodo-1,3-dimethoxy-4-nitrobenzene can be represented as follows:
COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)I
The structure features:
2-Iodo-1,3-dimethoxy-4-nitrobenzene participates in various chemical reactions typical of aromatic compounds, including:
In typical reactions:
The mechanism of action for 2-Iodo-1,3-dimethoxy-4-nitrobenzene involves several key steps:
This mechanism is influenced by the substituents on the benzene ring, which modulate its reactivity towards electrophiles .
2-Iodo-1,3-dimethoxy-4-nitrobenzene has several scientific uses:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5